![molecular formula C36H62Br2S2 B14176819 2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene CAS No. 924657-16-9](/img/structure/B14176819.png)
2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene is an organic compound belonging to the class of thienothiophenes These compounds are characterized by their fused thiophene rings, which contribute to their unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene typically involves the bromination of thieno[3,2-b]thiophene. One common method is to react thieno[3,2-b]thiophene with bromine under controlled conditions to introduce bromine atoms at the 2 and 5 positions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature.
Industrial Production Methods
For large-scale production, a catalytic vapor-phase reaction can be employed. This involves the reaction of 2-(2-thienyl)ethanol with carbon disulfide at high temperatures (around 550°C) to produce thieno[3,2-b]thiophene, which is then brominated to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Stille or Suzuki coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of ligands like triphenylphosphine.
Major Products
The major products formed from these reactions include substituted thienothiophenes, sulfoxides, sulfones, and extended conjugated systems.
Scientific Research Applications
2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic solar cells, OLEDs, and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Material Science: Employed in the synthesis of conjugated polymers and small molecules for advanced materials.
Photovoltaics: Incorporated into photovoltaic materials to enhance the efficiency of solar cells.
Sensors: Utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The mechanism by which 2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene exerts its effects is primarily through its electronic properties. The compound has a high π-electron density and planar structure, which facilitate efficient charge transport and light absorption. These properties make it an excellent candidate for use in electronic and optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Similar in structure but with different substitution patterns, leading to variations in electronic properties.
2,5-Dibromothiophene: Lacks the extended conjugation of the thienothiophene system, resulting in different reactivity and applications.
Thienoacenes: Compounds with more than three annulated thiophene units, offering diverse applications in organic electronics.
Uniqueness
2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene is unique due to its specific substitution pattern and long alkyl chains, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for solution-based fabrication techniques used in the production of organic electronic devices.
Properties
CAS No. |
924657-16-9 |
|---|---|
Molecular Formula |
C36H62Br2S2 |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
2,5-dibromo-3,6-di(pentadecyl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C36H62Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34(40-35(31)37)32(36(38)39-33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
VJIGQZKUJDJRDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(SC2=C1SC(=C2CCCCCCCCCCCCCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


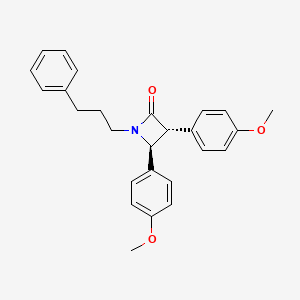
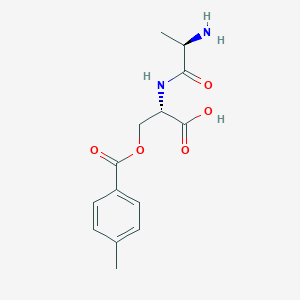
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
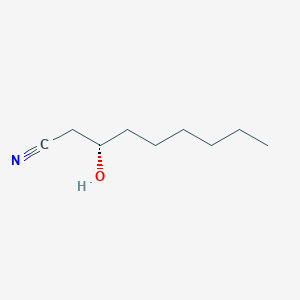
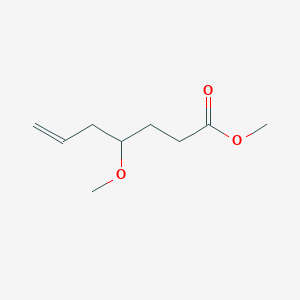
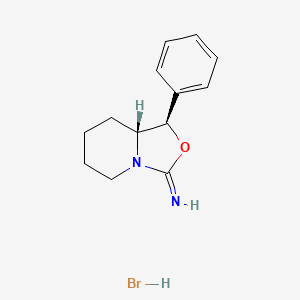
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
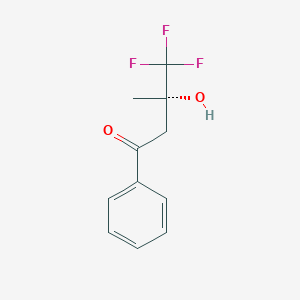
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)


![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
